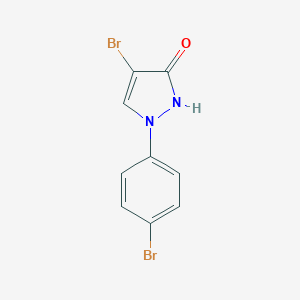
N-(2-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)pentanamide, also known as CP-47,497, is a synthetic cannabinoid compound. It was first synthesized in the 1980s as part of a research study on cannabinoid receptors in the brain. CP-47,497 is a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis. The compound has been used in scientific research to study the effects of cannabinoids on the brain and body.
Mécanisme D'action
N-(2-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)pentanamide acts as a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis. The CB1 receptor is found in high concentrations in the brain and is responsible for the regulation of pain, appetite, and memory. When N-(2-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)pentanamide binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This can result in the psychoactive effects of cannabis, such as euphoria and relaxation.
Biochemical and physiological effects:
N-(2-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)pentanamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis. It has also been found to increase appetite in animal models of anorexia. In addition, N-(2-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)pentanamide has been shown to have anti-cancer properties, inhibiting the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)pentanamide in lab experiments is its potency as a CB1 receptor agonist. This allows researchers to study the effects of cannabinoids on the brain and body with a high degree of specificity. However, one limitation of using N-(2-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)pentanamide is its potential for toxicity. The compound has been found to be toxic in some animal models, and caution should be taken when handling and using the compound in lab experiments.
Orientations Futures
There are a number of future directions for research on N-(2-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)pentanamide and cannabinoids in general. One area of interest is the potential therapeutic uses of cannabinoids for pain management, appetite stimulation, and cancer treatment. Another area of interest is the development of novel cannabinoid compounds that have fewer side effects and greater specificity for the CB1 receptor. Finally, there is a need for further research on the long-term effects of cannabinoid use on the brain and body, particularly in relation to addiction and cognitive impairment.
Méthodes De Synthèse
N-(2-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)pentanamide is synthesized through a multi-step process that involves the condensation of 2-chlorobenzoyl chloride with 2-aminothiophenol to form the intermediate 2-chlorobenzothiazole. The 2-chlorobenzothiazole is then reacted with 5-methyl-4-phenyl-1,3-thiazol-2-amine in the presence of a base to form the final product, N-(2-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)pentanamide.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)pentanamide has been used in scientific research to study the effects of cannabinoids on the brain and body. It has been found to be a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis. The compound has been used to study the effects of cannabinoids on pain, appetite, and memory. It has also been used to study the effects of cannabinoids on the immune system and cancer.
Propriétés
Nom du produit |
N-(2-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)pentanamide |
|---|---|
Formule moléculaire |
C21H21ClN2OS |
Poids moléculaire |
384.9 g/mol |
Nom IUPAC |
N-(2-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)pentanamide |
InChI |
InChI=1S/C21H21ClN2OS/c1-3-4-14-19(25)24(18-13-9-8-12-17(18)22)21-23-20(15(2)26-21)16-10-6-5-7-11-16/h5-13H,3-4,14H2,1-2H3 |
Clé InChI |
LKFHCWKFQWKTNU-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)N(C1=CC=CC=C1Cl)C2=NC(=C(S2)C)C3=CC=CC=C3 |
SMILES canonique |
CCCCC(=O)N(C1=CC=CC=C1Cl)C2=NC(=C(S2)C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-cyclohexyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B299762.png)
![2-chloro-4,5-difluoro-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B299764.png)
![N-[2-(4-tert-butylphenoxy)ethyl]-2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B299768.png)
![5-{[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B299770.png)
![N-benzyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B299771.png)


![2-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B299775.png)
![3,4-dichloro-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299776.png)
![N-[3-(cyclopentylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B299777.png)


![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenoxyphenyl)acetamide](/img/structure/B299783.png)